molecular formula C5H9ClO2 B012496 2-(Chloromethyl)-3,5-dioxahex-1-ene CAS No. 105104-40-3

2-(Chloromethyl)-3,5-dioxahex-1-ene

Cat. No. B012496
M. Wt: 136.58 g/mol
InChI Key: JKHPOPCIKQQRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3,5-dioxahex-1-ene and its derivatives involves several key steps, including regioselective synthesis techniques and electrochemical preparations. For example, it can behave as a trimethylenemethane dianion synthon, leading to a variety of methylidenic diols obtained through catalyzed lithiation followed by epoxide addition and hydrolysis. These intermediates can further undergo transformations to yield complex structures such as 1,7-dioxaspiro[4.4]nonanes (Alonso et al., 2005). Electrochemical methods have also been employed for the synthesis of chlorinated derivatives, showcasing the versatility of this chemical in synthesis pathways (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-3,5-dioxahex-1-ene derivatives has been explored through various analytical techniques. Structural elucidation is crucial for understanding the reactivity and properties of these compounds. X-ray crystallography and spectroscopic methods (e.g., FT-IR, NMR) provide detailed insights into the molecular geometry, confirming the presence of specific functional groups and the overall conformation of the molecule (Mary et al., 2015).

Chemical Reactions and Properties

2-(Chloromethyl)-3,5-dioxahex-1-ene undergoes various chemical reactions, highlighting its reactivity and functional versatility. It participates in regioselective synthesis routes, leading to the formation of spiro compounds and other cyclic structures. These reactions are often catalyzed under specific conditions, utilizing catalysts like DTBB and iodine/silver(I) oxide to achieve desired outcomes (Alonso et al., 2000). The compound's reactivity is also demonstrated in its ability to undergo double intramolecular iodoetherification, forming complex cyclic structures (Alonso et al., 2004).

Scientific Research Applications

  • Synthesis of Extended Oxazoles : Patil and Luzzio (2016) found that 2-(halomethyl)-4,5-diphenyloxazoles, which are structurally related to 2-(Chloromethyl)-3,5-dioxahex-1-ene, are effective scaffolds for synthetic elaboration. They enable the synthesis of various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, which are useful in organic synthesis (Patil & Luzzio, 2016).

  • Organic Electronics and Photovoltaics : Billups et al. (1996) studied Bicyclo[4.1.0]hept-1,6-ene, another related compound, noting its low energy barriers to flexing along its fused double bond. This makes it a promising candidate for applications in organic electronics and photovoltaics (Billups et al., 1996).

  • Ring Opening Metathesis Polymerization : Shahada and Feast (1990) demonstrated that ring opening metathesis polymerization of 5,6-bis(chloromethyl)bicyclo[2.2.1]hepta-2-ene produces poly1,4-[2,3-bis(chloromethyl)-cyclopentylene] vinylene. This study highlights a method that could be relevant to the use of 2-(Chloromethyl)-3,5-dioxahex-1-ene in polymer synthesis (Shahada & Feast, 1990).

  • Functionalized Isoprene Unit : Uneyama et al. (1983) explored 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit prepared by electrooxidative double ene-type chlorination. This study might provide insights into the functionalization potential of 2-(Chloromethyl)-3,5-dioxahex-1-ene (Uneyama et al., 1983).

  • Thermal Ene Reactions of Alloxan : Gill and Idris (1993) investigated the thermal ene reactions of alloxan and 1,3-dimethylalloxan, producing 5-allyl-5-hydroxybarbituric acids. This study provides an example of how ene reactions, similar to those involving 2-(Chloromethyl)-3,5-dioxahex-1-ene, can be used to synthesize specific compounds (Gill & Idris, 1993).

  • Synthesis of Substituted Perhydrofuropyrans : Lorenzo, Alonso, and Yus (2000) demonstrated an easy preparation method for substituted perhydrofuropyrans from 2-chloromethyl-3-(2-methoxyethoxy)propene, which is structurally related to 2-(Chloromethyl)-3,5-dioxahex-1-ene. This method might be applicable in synthesizing related compounds (Lorenzo, Alonso, & Yus, 2000).

  • Chiroptical Enciphering and Deciphering : Amako et al. (2015) used 1,3-dioxolane, a compound related to 2-(Chloromethyl)-3,5-dioxahex-1-ene, for chiroptical enciphering and deciphering in pyrene derivatives. This application could be of interest in optical and electronic materials research (Amako et al., 2015).

  • Cycloaddition in Medicinal Chemistry : Nakamura et al. (2003) reported on the cycloaddition of 2,2'-dialkoxy-1'-methylenecyclopropane leading to a cysteine protease inhibitor. Although not directly involving 2-(Chloromethyl)-3,5-dioxahex-1-ene, this research underscores the potential utility of related compounds in medicinal chemistry (Nakamura et al., 2003).

properties

IUPAC Name

3-chloro-2-(methoxymethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPOPCIKQQRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443309
Record name 2-(Chloromethyl)-3,5-dioxahex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3,5-dioxahex-1-ene

CAS RN

105104-40-3
Record name 2-(Chloromethyl)-3,5-dioxahex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-3,5-dioxahex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-3,5-dioxahex-1-ene
Reactant of Route 2
2-(Chloromethyl)-3,5-dioxahex-1-ene
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-3,5-dioxahex-1-ene
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-3,5-dioxahex-1-ene
Reactant of Route 5
2-(Chloromethyl)-3,5-dioxahex-1-ene
Reactant of Route 6
2-(Chloromethyl)-3,5-dioxahex-1-ene

Citations

For This Compound
16
Citations
XP Gu, N Nishida, I Ikeda… - The Journal of Organic …, 1987 - ACS Publications
By^-elimination of 2-chloro-l-(chloromethyl) ethyl methoxymethyl ether (1) under solid-liquid phase-transfer catalytic conditions, 2-(chloromethyl)-3, 5-dioxahex-l-ene (2) of high purity …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
JB Thomas, X Zheng, LE Brieaddy, JP Burgess… - Tetrahedron letters, 1998 - Elsevier
A convergent synthetic approach to 9β-methyl-2-alkyl-7-oxo-5-arylmorphans has been developed utilizing alkylation of the metalloenamine of 1,2,3,6-tetrahydro-4-aryl-1-alkylpyridines …
Y Watanabe, T Ikemoto - Tetrahedron letters, 2004 - Elsevier
New efficient method of alkoxymethyl etherification of secondary alcohols - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in …
JB Thomas, KM Gigstad, SE Fix, JP Burgess… - Tetrahedron letters, 1999 - Elsevier
A convergent, highly stereoselective synthetic approach to N-alkyl-4β-methyl-5-phenylmorphans has been developed utilizing alkylation of the metalloenamine of N-alkyl-1,2,3,6-…
R Nomura, SI Suko, T Endo - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
Hydrophilic polymers having both oligo(oxyethylene) moieties and tertiary alcohol units in the main chain were prepared by the radical polyaddition of the dike‐tones with distyryl …
H Frauenrath - Synthesis, 1989 - thieme-connect.com
This review deals with typical reactions 01'vinyl acetals (or 1-alkenyl acetals) with a vinyl ether subunit as part ofan acetal moiety. involving carboxonium ions and enol ethers as …
JA Hall - 1996 - search.proquest.com
This thesis describes the chemistry of some allyl complexes and related metallacycles of the transition metals molybdenum, tungsten, rhodium and iridium. Chapter 1 reviews the …
AAN de Souza, AA Bartolomeu… - The Journal of …, 2022 - ACS Publications
We investigated the electrochemical sulfenylation reaction in both batch and continuous flow regimes, involving thiophenols/thiols and enol–acetates to yield α-sulfenylated ketones, …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
AE Williamson, PM Ylioja, MN Robertson… - ACS central …, 2016 - ACS Publications
The development of new antimalarial compounds remains a pivotal part of the strategy for malaria elimination. Recent large-scale phenotypic screens have provided a wealth of …
Number of citations: 75 0-pubs-acs-org.brum.beds.ac.uk
N Ballav, A Terfort, M Zharnikov - The Journal of Physical …, 2009 - ACS Publications
An applicability of irradiation-promoted exchange reaction (IPER) to the fabrication of binary self-assembled monolayers comprised of nonsubstituted and partly fluorinated alkanethiols (…
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.